![molecular formula C15H19N5O2S B6435588 N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2549014-04-0](/img/structure/B6435588.png)
N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Description
N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.12594604 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar pyrido[2,3-d]pyrimidine structures have been found to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle and are often targeted in cancer treatments .
Mode of Action
Similar compounds with pyrido[2,3-d]pyrimidine structures have been found to inhibit cdks . These inhibitors work by blocking the activity of CDKs, thereby preventing cell division and proliferation .
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle regulation pathway . By inhibiting CDKs, these compounds can halt the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
One source mentions that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds with pyrido[2,3-d]pyrimidine structures have been found to exhibit cytotoxic activities against various cell lines . By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis, leading to the death of cancer cells .
Properties
IUPAC Name |
N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-4-5-12)7-11-8-20(9-11)15-13-3-2-6-16-14(13)17-10-18-15/h2-3,6,10-12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKZIKIOPLXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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